3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c9-8-6(5-10)11-7-3-1-2-4-12(7)8/h1-4H,5H2 |
InChI Key |
MBUGYLFFIDOVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent like chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . This intermediate can then be further reacted with chloromethylating agents to introduce the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, chloromethylation, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines with various functional groups.
- Oxidized or reduced derivatives with modified electronic properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. For instance, compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
Neuropathic Pain Treatment
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine has been identified in studies as having potential applications in treating neuropathic pain. Its derivatives have been tested for their efficacy in modulating pain pathways, offering a novel approach to pain management .
Anticancer Activity
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Synthetic Methodologies
Synthesis of Imidazo[1,2-a]pyridines
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a versatile building block in the synthesis of more complex imidazo[1,2-a]pyridine derivatives. It can undergo various reactions such as C-alkylation and cross-coupling reactions using palladium catalysts to form substituted imidazo[1,2-a]pyridines with diverse functional groups .
Chemodivergent Synthesis
Recent advancements have demonstrated the chemodivergent synthesis of N-(pyridin-2-yl) amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under mild conditions. This method showcases the compound's utility in generating a variety of derivatives through controlled reaction conditions without the need for metal catalysts .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against common bacterial strains. The results indicated that compounds featuring the 3-bromo substitution exhibited enhanced activity compared to their non-brominated counterparts. This suggests that halogen substitutions can significantly influence biological activity.
Case Study 2: Pain Management
In a preclinical model for neuropathic pain, researchers investigated the analgesic properties of 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine derivatives. The findings revealed a dose-dependent reduction in pain response, indicating potential therapeutic benefits for chronic pain conditions.
Data Tables
Mechanism of Action
The mechanism of action of 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and analogous compounds:
Key Comparison Points
Reactivity Profiles
- The chloromethyl group at C2 in the target compound is more reactive than sulfonyl or aryl substituents, enabling facile derivatization (e.g., substitution with sulfinates to form sulfonylmethyl derivatives) .
- Bromine at C3 directs electrophilic reactions (e.g., nitration) but blocks substitution at this position, unlike compounds with unsubstituted C3 (e.g., 6-chloroimidazo[1,2-a]pyridines) that undergo nitration at C3 .
Solubility and Pharmacokinetics Sulfonylmethyl derivatives (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol) exhibit enhanced aqueous solubility due to polar sulfonyl groups, whereas the chloromethyl group in the target compound contributes to lower solubility . Trifluoromethyl groups (e.g., in 2-bromo-6-(trifluoromethyl) derivatives) reduce solubility but improve metabolic stability .
Biological Activity Anticholinesterase activity: 3-Bromo-6-chloroimidazo[1,2-a]pyridine derivatives with biphenyl side chains show potent AChE inhibition (IC50: 79 µM), while the chloromethyl group in the target compound may enable prodrug strategies via hydrolysis to hydroxymethyl analogs .
Synthetic Utility
- The chloromethyl group in the target compound is a key handle for introducing diverse functionalities (e.g., sulfonamides, amines) via nucleophilic substitution, unlike bromine-only analogs that require palladium-catalyzed cross-couplings .
- 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine demonstrates dual reactivity: the chloromethyl group reacts with nucleophiles, while bromine at C8 participates in Suzuki couplings .
Biological Activity
3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the available data on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The imidazo[1,2-a]pyridine scaffold is characterized by its fused heterocyclic structure, which contributes to its biological activity. The specific substitution pattern in 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine enhances its interaction with biological targets. The synthesis of this compound typically involves multi-step organic reactions that can include bromination and chloromethylation processes.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds within this class exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | 1-16 | S. aureus, E. coli |
| Reference Drug (Streptomycin) | 0.5 | Various |
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. A study reported that several derivatives exhibited cytotoxic effects on human lung adenocarcinoma (A549) cell lines with IC50 values in the micromolar range . The mechanism of action is thought to involve the induction of apoptosis and disruption of DNA synthesis.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | 5-10 | A549 |
| Reference Drug (Cisplatin) | 0.5-1 | A549 |
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its potential against Mycobacterium tuberculosis. Compounds in this class have shown promising results with MIC values as low as 0.03 µM against Mtb H37Rv strains . This highlights their potential as novel antitubercular agents.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their chemical structure. Modifications at various positions on the imidazo ring can enhance or diminish their efficacy:
- Bromine and Chloromethyl Substituents : These groups are critical for increasing lipophilicity and improving cell membrane permeability.
- Alkyl Chain Length : Variations in alkyl chain lengths have been correlated with changes in antibacterial potency.
Case Studies
Several case studies have documented the biological activities of imidazo[1,2-a]pyridine derivatives:
- Antimicrobial Efficacy : A study by Garuti et al. demonstrated that derivatives showed significant antimicrobial activity against multiple strains with MICs between 1 and 4 µg/mL .
- Cytotoxicity Assessment : In vitro assays using MTT assays revealed that certain derivatives had IC50 values comparable to established anticancer drugs like cisplatin .
- Antitubercular Screening : High-throughput screening identified several compounds with low MIC values against multidrug-resistant strains of tuberculosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves halogenation and alkylation steps. For example, chloromethylation at the C-2 position can be achieved using chloroacetic acid and trimethylamine, followed by bromination at C-3 with reagents like NBS (N-bromosuccinimide). Optimization often requires adjusting catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation) and reaction time to maximize yield . Computational tools (e.g., DFT calculations) can model reaction pathways to identify energy barriers and ideal conditions .
Q. What analytical techniques are critical for characterizing the structural integrity of 3-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, C-3 bromine and C-2 chloromethyl groups produce distinct shifts in DMSO-d₆ .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight, with deviations <5 ppm indicating purity .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) critical for solid-state properties .
Advanced Research Questions
Q. How do substituents at C-3 influence the biological activity of imidazo[1,2-a]pyridine derivatives, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with varied C-3 groups (e.g., morpholine, phenylamino) and assay for target activity (e.g., COX-2 inhibition). For instance, morpholine at C-3 enhances selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1) due to hydrogen-bonding with the receptor .
- Computational Modeling : Use docking studies (e.g., GABA receptor models) to predict ligand-receptor interactions and prioritize substituents for synthesis .
Q. What strategies enable selective functionalization of the imidazo[1,2-a]pyridine scaffold at the C-3 position without metal catalysts?
- Methodological Answer :
- Decarboxylative Petasis-like Reactions : A three-component reaction with aldehydes and boronic acids achieves C-3 diversification under mild, metal-free conditions. This method avoids stoichiometric oxidants and tolerates diverse functional groups .
- Radical Reactions : Photocatalytic or oxidant-driven radical coupling (e.g., with alkyl halides) enables C–H bond activation at C-3. Selectivity is controlled by radical-stabilizing groups on the scaffold .
Q. How can researchers resolve contradictions in biological activity data for structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, COX-2 inhibition discrepancies may arise from differences in enzyme sources (human recombinant vs. tissue-derived) .
- Polymorph Screening : Solid-state forms (e.g., luminescent polymorphs of cyano-substituted derivatives) can alter bioavailability. Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to identify polymorphic variations .
Q. What methodologies are effective for studying the solid-state photophysical properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Polymorph Control : Crystallize derivatives under varied solvents/temperatures to isolate polymorphs. For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibits yellow, orange, and red luminescence depending on crystal packing .
- ESIPT (Excited-State Intramolecular Proton Transfer) Analysis : Combine time-resolved fluorescence spectroscopy with TD-DFT (Time-Dependent Density Functional Theory) to map proton-transfer pathways and emission profiles .
Data-Driven Research Questions
Q. How can computational models guide the design of imidazo[1,2-a]pyridine-based probes for neurological targets?
- Methodological Answer :
- Ligand-Based Virtual Screening : Train QSAR (Quantitative Structure-Activity Relationship) models using published IC₅₀ data to predict binding to targets like GABAₐ receptors .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess stability of key interactions (e.g., hydrophobic contacts with C-3 substituents) over nanosecond timescales .
Q. What experimental and theoretical approaches validate reaction mechanisms for imidazo[1,2-a]pyridine functionalization?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–H cleavage in radical reactions) .
- Computational Reaction Coordinates : Construct free-energy diagrams (e.g., using Gaussian 09) to visualize transition states and intermediates, as demonstrated for AlCl₃-catalyzed acetylation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
